molecular formula C17H29N3O3 B2596928 Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate CAS No. 1241282-55-2

Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate

Cat. No. B2596928
CAS RN: 1241282-55-2
M. Wt: 323.437
InChI Key: IVAFFJUTQHIMLO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It includes a cycloheptane ring (a seven-membered ring of carbon atoms), a cyanide group (-CN), a carbamoyl group (-CONH2), a methyl group (-CH3), a propyl group (-C3H7), an amino group (-NH2), and an acetate group (-COOCH2CH3). Each of these groups contributes to the overall properties of the molecule .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cycloheptane ring. The three-dimensional structure would be influenced by the size and shape of the cycloheptane ring, as well as the spatial arrangement of the functional groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amino group might participate in acid-base reactions, the cyanide group could undergo nucleophilic substitution reactions, and the carbamoyl group might be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure and functional groups. For example, the presence of polar groups like -CN, -CONH2, and -COOCH2CH3 would likely make it polar and potentially soluble in polar solvents .

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. The presence of an amino group and a carbamoyl group suggests it might interact with biological systems, but further studies would be needed to confirm this .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The cyanide group, in particular, is associated with toxicity, so care would need to be taken to avoid exposure .

properties

IUPAC Name

ethyl 2-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-propan-2-ylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O3/c1-4-23-16(22)12-20(14(2)3)11-15(21)19-17(13-18)9-7-5-6-8-10-17/h14H,4-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAFFJUTQHIMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC(=O)NC1(CCCCCC1)C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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